molecular formula C15H10F4O3 B6411480 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261911-26-5

5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411480
CAS RN: 1261911-26-5
M. Wt: 314.23 g/mol
InChI Key: SSLFABCDBWGHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (5F3MTMPA) is a fluorine-containing organic compound with a wide range of applications in the field of scientific research. It is known for its unique chemical properties, which make it an attractive choice for a variety of laboratory experiments. 5F3MTMPA has been used for a wide range of applications, including drug synthesis, analytical chemistry, and biochemistry.

Mechanism of Action

5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is known to interact with a number of enzymes, including cytochrome P450 enzymes and proteases. The mechanism of action of 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood, but it is believed that the compound binds to the active site of the enzyme and inhibits its activity. This inhibition of enzyme activity can lead to the inhibition of a number of biochemical and physiological processes, such as drug metabolism and inflammation.
Biochemical and Physiological Effects
5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and proteases. In vivo, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the metabolism of a number of drugs, including antifungals, anti-inflammatories, and antineoplastics. 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is an attractive reagent for laboratory experiments due to its unique chemical properties. It is relatively stable and has a high yield in most reactions. However, it is important to note that 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is a relatively strong acid, and it can be corrosive to some laboratory equipment. Additionally, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is a potent inhibitor of a number of enzymes, and it is important to take appropriate safety measures when handling the compound.

Future Directions

The potential applications of 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% are still being explored. Some potential future directions include the development of new drug synthesis methods, the development of new analytical techniques, and the exploration of new biochemical pathways. Additionally, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% could be used to study the effects of enzyme inhibitors on biochemical pathways, and it could be used to study the effects of environmental pollutants on biochemical pathways. Finally, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% could be used to study the effects of drugs on the human body, and it could be used to study the effects of drugs on the environment.

Synthesis Methods

5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-methoxy-3-trifluoromethylphenol with 5-fluorobenzoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid, and the reaction is typically carried out at temperatures between 100-150°C. The reaction can be conducted in either aqueous or organic solvents, and the yield of the reaction is typically around 95%.

Scientific Research Applications

5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is an important reagent in the field of scientific research. It has been used in a variety of applications, including drug synthesis, analytical chemistry, and biochemistry. In drug synthesis, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used as a starting material for the synthesis of a variety of drugs, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents. In analytical chemistry, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used as a reagent for the determination of trace amounts of organic compounds. In biochemistry, 5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used for the study of enzyme kinetics and the study of enzyme inhibitors.

properties

IUPAC Name

3-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-3-2-8(7-12(13)15(17,18)19)9-4-10(14(20)21)6-11(16)5-9/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLFABCDBWGHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692164
Record name 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261911-26-5
Record name 5-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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